molecular formula C19H18N2O5S2 B2701061 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide CAS No. 941967-54-0

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide

Cat. No.: B2701061
CAS No.: 941967-54-0
M. Wt: 418.48
InChI Key: YJMYFVNDUBTFDE-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide is a complex organic compound characterized by its unique structure, which includes a dioxolo-benzo-thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide typically involves multiple steps, starting from commercially available reactants. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-tosylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety fused with a dioxole ring. The sulfonamide group and butanamide chain contribute to its pharmacological properties.

Molecular Formula : C15H17N3O5S
Molecular Weight : 383.4 g/mol

Biological Activity Overview

Research indicates that compounds related to benzothiazoles exhibit various biological activities, including:

  • Antitumor Activity : Several derivatives of benzothiazoles have demonstrated potent antitumor effects against different cancer cell lines. For example, studies have shown that benzothiazole derivatives can inhibit the proliferation of breast, ovarian, and colon cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Mechanism of Action : The precise mechanism of action for this compound is still under investigation. However, it is believed to involve interference with DNA synthesis and repair pathways, potentially leading to increased sensitivity of cancer cells to chemotherapy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • Benzothiazole Core : This core structure is essential for biological activity. Modifications on the benzothiazole ring can enhance potency and selectivity against cancer cell lines.
  • Substituents : The presence of methyl and sulfonyl groups has been shown to influence the compound's lipophilicity and interaction with biological targets.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy in Cell Lines :
    • A study demonstrated that derivatives containing the benzothiazole scaffold exhibited nanomolar activity against human breast cancer cell lines. The lead compound showed selectivity against ovarian and lung carcinoma cells as well .
  • In Vivo Studies :
    • Animal model studies indicated that certain benzothiazole derivatives could significantly reduce tumor size in xenograft models. These findings suggest potential for further development into therapeutic agents .
  • Comparative Analysis :
    • Research comparing various benzothiazole derivatives revealed that modifications at specific positions on the benzothiazole ring could enhance antitumor activity while reducing toxicity profiles in normal cells .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Cell Line Tested
Benzothiazole Derivative AAntitumor0.05MCF-7 (breast)
Benzothiazole Derivative BAntitumor0.10A549 (lung)
Benzothiazole Derivative CAntitumor0.15HCT116 (colon)

Properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-12-4-6-13(7-5-12)28(23,24)8-2-3-18(22)21-19-20-14-9-15-16(26-11-25-15)10-17(14)27-19/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMYFVNDUBTFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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